molecular formula C14H16O3 B15163781 1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one CAS No. 144094-14-4

1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one

Cat. No.: B15163781
CAS No.: 144094-14-4
M. Wt: 232.27 g/mol
InChI Key: UQMBURUGYNVUPB-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one is an organic compound known for its unique chemical structure and properties. This compound features a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions, connected to an octa-2,4-dien-1-one chain. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with an appropriate aliphatic chain precursor in the presence of a base catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 3,4-Dihydroxyphenylacetone
  • 3,4-Dihydroxyphenylpropan-2-one
  • 3,4-Dihydroxyphenylpropiophenone

Uniqueness: 1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one is unique due to its extended conjugated system, which imparts distinct chemical and biological properties compared to its simpler analogs. This extended conjugation can enhance its reactivity and potential biological activities .

Properties

CAS No.

144094-14-4

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)octa-2,4-dien-1-one

InChI

InChI=1S/C14H16O3/c1-2-3-4-5-6-7-12(15)11-8-9-13(16)14(17)10-11/h4-10,16-17H,2-3H2,1H3

InChI Key

UQMBURUGYNVUPB-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC=CC(=O)C1=CC(=C(C=C1)O)O

Origin of Product

United States

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